molecular formula C24H18ClNO4 B2969708 2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923113-91-1

2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2969708
CAS No.: 923113-91-1
M. Wt: 419.86
InChI Key: MOKCMVFVTZIIBI-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide-chromene hybrid class, characterized by a 4H-chromen-4-one core substituted at position 2 with a 4-ethoxyphenyl group and at position 6 with a 2-chlorobenzamide moiety. Its molecular formula is C₃₃H₂₄ClNO₄, with a molecular weight of 542.0 g/mol (calculated).

Properties

IUPAC Name

2-chloro-N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-2-29-17-10-7-15(8-11-17)23-14-21(27)19-13-16(9-12-22(19)30-23)26-24(28)18-5-3-4-6-20(18)25/h3-14H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKCMVFVTZIIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the benzamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-4-one can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. The chromen-4-one moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The benzamide group can enhance binding affinity to certain receptors, making the compound a potential candidate for drug development. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide-Chromene Derivatives

Compound Name Substituents (Position 2 / Position 6) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Ethoxyphenyl / 2-Chlorobenzamide C₃₃H₂₄ClNO₄ 542.0 High lipophilicity, chromene core
4-Chloro-N-[2-(2-Methylphenyl)-4-Oxo-4H-Chromen-6-Yl]Benzamide 2-Methylphenyl / 4-Chlorobenzamide C₂₃H₁₆ClNO₃ 389.8 Reduced steric bulk, lower MW
4-Bromo-N-(4-Oxo-2-Phenyl-4H-Chromen-6-Yl)Benzamide Phenyl / 4-Bromobenzamide C₂₂H₁₄BrNO₄ 444.2 Bromine enhances halogen bonding
ZVT () 4-Fluorophenoxy / 2-Chlorobenzamide C₁₉H₁₆ClFN₂O₂S 396.9 MtDprE1 inhibitor (antimycobacterial)

Key Observations:

Halogen Variation: Replacement of chlorine with bromine () improves halogen bonding but may reduce metabolic stability due to higher atomic weight and reactivity .

Pharmacological Activity: Analogs like ZVT () demonstrate inhibition of Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (MtDprE1), suggesting benzamide-chromene hybrids may target microbial enzymes . The target compound’s 4-ethoxy group could enhance binding to hydrophobic pockets in enzyme active sites, analogous to the 4-fluorophenoxy group in ZVT .

Key Findings:

  • Synthesis : The target compound likely employs ultrasound-assisted coupling () for efficient benzamide-chromene bond formation, similar to methods used for structurally related carbamates .
  • Crystallography : Tools like SHELX () and Mercury CSD () enable precise determination of anisotropic displacement parameters and packing patterns, critical for comparing chromene derivatives .

Biological Activity

The compound 2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic molecule belonging to the class of chromen-4-one derivatives. Its structure features a chromenone core, an ethoxyphenyl group, and a chlorobenzamide moiety, which contribute to its distinctive chemical and biological properties.

Chemical Structure

The chemical formula for this compound is C24H18ClN2O4C_{24}H_{18}ClN_{2}O_{4}. The presence of various functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Anticancer Potential

Recent studies have highlighted the anticancer activity of similar chromenone derivatives, suggesting that this compound may also exhibit significant efficacy against various cancer cell lines. For instance, compounds in this class have been reported to induce apoptosis in cancer cells by mechanisms such as the downregulation of anti-apoptotic proteins and inhibition of key signaling pathways (e.g., PI3K/Akt pathway) .

Cell LineIC50 (µM)Mechanism of Action
T24T60Apoptosis induction via XIAP downregulation
HCT11634.4Cell cycle arrest at G2/M phase
A5495.24Inhibition of tubulin polymerization

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer progression. For example, similar compounds have shown inhibitory effects on proteases like SARS-CoV-2 Mpro, which could be relevant in the context of viral infections and cancer .

Pharmacological Studies

Pharmacological evaluations have demonstrated that derivatives with similar structures can interact with various molecular targets, including:

  • Epidermal Growth Factor Receptor (EGFR) - Inhibition of EGFR autophosphorylation has been noted, leading to reduced cell proliferation.
  • Cyclin D1 - Downregulation has been associated with reduced tumor growth in xenograft models.

Study 1: Apoptotic Mechanisms

A study investigating the apoptotic mechanisms induced by chromenone derivatives found that treatment with these compounds led to increased levels of cleaved caspase-3 and p21 in cancer cells. This suggests that the compound may activate pro-apoptotic pathways while inhibiting cell survival signals .

Study 2: In Vivo Efficacy

In vivo studies using xenograft models have shown that similar chromenone derivatives significantly inhibit tumor growth. For instance, mice treated with a related compound at doses of 150 mg/kg exhibited notable reductions in tumor mass compared to control groups .

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